1,1-dimethylsilinane-3-carboxylic acid
Description
1,1-Dimethylsilinane-3-carboxylic acid is a silicon-containing cyclic compound featuring a six-membered silinane ring (a saturated silicon-carbon heterocycle) with two methyl groups at the 1-position and a carboxylic acid functional group at the 3-position. While direct data on this compound is absent in the provided evidence, its structural analogs suggest unique physicochemical properties due to the silicon atom’s larger atomic radius and lower electronegativity compared to carbon.
Properties
CAS No. |
32134-50-2 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-dimethylsilinane-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of 1,1-dimethylsilinane-3-chloride in the presence of water or a suitable base. The reaction typically proceeds under mild conditions, yielding the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 1,1-dimethylsilinane-3-carboxylic acid may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethylsilinane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding silicon-containing acids or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-containing esters, while reduction can produce silicon-containing alcohols.
Scientific Research Applications
1,1-dimethylsilinane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.
Biology: The compound’s unique properties make it a valuable tool in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research into silicon-based drugs and therapeutic agents often involves 1,1-dimethylsilinane-3-carboxylic acid as a starting material.
Industry: The compound is used in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-dimethylsilinane-3-carboxylic acid involves its interaction with various molecular targets and pathways The silicon atom’s unique electronic properties allow it to participate in a range of chemical reactions, influencing the behavior of the compound in different environments
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Electronic Effects
3-Indolecarboxylic Acid (CAS 771-50-6) :
This aromatic heterocycle contains a nitrogen atom in its indole ring, conferring planarity and conjugation. The carboxylic acid at position 3 exhibits moderate acidity (pKa ~4.7) due to resonance stabilization. In contrast, 1,1-dimethylsilinane-3-carboxylic acid’s silicon ring lacks aromaticity, likely resulting in weaker electron-withdrawing effects and a higher pKa for the carboxylic acid. Applications of 3-indolecarboxylic acid in pharmaceuticals (e.g., kinase inhibitors) highlight its bioactivity, whereas the silinane derivative may offer improved metabolic stability due to silicon’s resistance to enzymatic degradation .- 1-Adamantanecarboxylic Acid (CAS 828-51-3): Adamantane’s rigid, diamondoid structure imparts exceptional thermal stability. Its carboxylic acid derivative is used in polymer additives and drug delivery systems. The silinane analog’s flexible ring and silicon-carbon bonds may reduce rigidity but enhance solubility in nonpolar media.
- 1-Benzyl-pyrrolidine-3-carboxylic Acid (CAS 1240308-45-5): This nitrogen-containing five-membered ring compound has a benzyl group enhancing lipophilicity. The pyrrolidine ring’s smaller size and nitrogen atom create a polar environment, contrasting with the silinane ring’s larger, nonpolar structure. The silinane derivative’s carboxylic acid may exhibit reduced hydrogen-bonding capacity due to weaker electron withdrawal .
Physicochemical Properties
| Compound | Molecular Weight | Ring Type | Substituents | Key Properties |
|---|---|---|---|---|
| 1,1-Dimethylsilinane-3-carboxylic acid* | ~190 (estimated) | Silinane (Si-C) | 1,1-dimethyl; 3-COOH | High lipophilicity, flexible ring |
| 3-Indolecarboxylic acid | 161.16 | Aromatic indole | 3-COOH | pKa ~4.7, planar structure |
| 1-Adamantanecarboxylic acid | 180.24 | Adamantane | 1-COOH | Rigid, high thermal stability |
| 1-Benzyl-pyrrolidine-3-carboxylic acid | 366.24 | Pyrrolidine (N) | 1-benzyl; 3-COOH | Polar, nitrogen-enhanced reactivity |
*Estimated based on silinane analogs.
Q & A
Q. What synthetic methodologies are optimal for 1,1-dimethylsilinane-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of silinane-based carboxylic acids often involves cyclization or alkylation strategies. For example, alkylation of glycine derivatives with 1,2-electrophiles followed by intramolecular cyclization (as seen in cyclopentane analogs) is a viable route . Reaction parameters like temperature (e.g., maintaining 0–5°C for carbene intermediates) and solvent polarity (e.g., THF for controlled reactivity) are critical for yield optimization . Characterization of intermediates via TLC or GC-MS ensures progress monitoring.
Q. How can researchers characterize the structural and electronic properties of 1,1-dimethylsilinane-3-carboxylic acid?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., dimethyl groups at C1 and silinane ring conformation) .
- FT-IR : Identify carboxyl (-COOH) and silinane ring vibrations (e.g., C-Si-C stretches at ~700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
Q. What purification strategies are effective for isolating 1,1-dimethylsilinane-3-carboxylic acid from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit differential solubility .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate carboxylate derivatives .
- HPLC : Reverse-phase C18 columns for high-purity isolation, especially for biological testing .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1,1-dimethylsilinane-3-carboxylic acid in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to study frontier orbitals (HOMO-LUMO gaps) for electrophilic/nucleophilic attack sites .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on carboxylate group ionization and silinane ring stability .
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
Q. What experimental approaches resolve contradictions in reported biological activity data for silinane-carboxylic acid derivatives?
- Methodological Answer :
- Dose-Response Assays : Reproduce activity studies under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Enzyme Inhibition Kinetics : Measure IC values against purified targets (e.g., ACC deaminase) to validate mechanistic hypotheses .
Q. How can isotopic labeling (e.g., C, H) elucidate the metabolic fate of 1,1-dimethylsilinane-3-carboxylic acid in biological systems?
- Methodological Answer :
- Synthesis of Labeled Analogs : Incorporate C at the carboxyl carbon via CO trapping during cyclization .
- Tracing Studies : Administer labeled compounds in cell cultures and track incorporation into biomolecules (e.g., lipids, proteins) using NMR or accelerator mass spectrometry .
- Stable Isotope-Resolved Metabolomics (SIRM) : Map metabolic pathways in real time using LC-HRMS .
Q. What strategies mitigate challenges in crystallizing 1,1-dimethylsilinane-3-carboxylic acid for X-ray diffraction studies?
- Methodological Answer :
- Co-Crystallization : Use carboxylate-binding agents (e.g., Mg or Ca) to stabilize lattice structures .
- Vapor Diffusion : Optimize solvent mixtures (e.g., DMF/water) in hanging-drop setups to slow crystallization kinetics .
- Cryo-Cooling : Flash-freeze crystals at 100 K to reduce thermal motion artifacts during data collection .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
